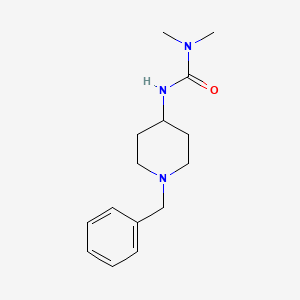
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. It is a novel compound that has shown promising results in preclinical studies and has the potential to become an effective treatment option for patients suffering from neuropathic pain.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide works by inhibiting the activity of a specific protein called voltage-gated sodium channel Nav1.7. This protein is involved in the transmission of pain signals in the nervous system, and its inhibition by this compound results in a reduction in pain transmission. The compound has been shown to selectively target Nav1.7, with no significant effects on other sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the excitability of sensory neurons, inhibit the release of neurotransmitters involved in pain signaling, and reduce the activation of glial cells that contribute to pain hypersensitivity. These effects are thought to contribute to the analgesic effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is its selectivity for Nav1.7, which reduces the risk of off-target effects. The compound has also been shown to have a favorable safety profile in animal studies, which is an important consideration for the development of a new drug. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. One potential application is in the treatment of other types of pain, such as inflammatory pain or cancer-related pain. Another direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this novel compound to market as a treatment option for patients suffering from neuropathic pain.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves several steps, starting with the reaction of 2,4-dimethylphenylhydrazine with 4-hydroxypiperidine to form the intermediate compound, which is then reacted with propanoyl chloride to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to have potent analgesic effects in various animal models, including mechanical and thermal hypersensitivity. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-4-5-15(12(2)10-11)17-16(20)13(3)18-8-6-14(19)7-9-18/h4-5,10,13-14,19H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUDKSBLJOGXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)

![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)





